molecular formula C17H20N4O2 B6473868 4-[2-(pyrrolidine-1-carbonyl)morpholin-4-yl]quinazoline CAS No. 2640880-96-0

4-[2-(pyrrolidine-1-carbonyl)morpholin-4-yl]quinazoline

Cat. No.: B6473868
CAS No.: 2640880-96-0
M. Wt: 312.37 g/mol
InChI Key: ROYUONGTHFLDPY-UHFFFAOYSA-N
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Description

4-[2-(Pyrrolidine-1-carbonyl)morpholin-4-yl]quinazoline is a heterocyclic compound featuring a quinazoline core substituted with a morpholine-pyrrolidine carbonyl moiety. Quinazolines are biologically significant scaffolds known for their roles in kinase inhibition, antibacterial activity, and anticancer applications .

Properties

IUPAC Name

pyrrolidin-1-yl-(4-quinazolin-4-ylmorpholin-2-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N4O2/c22-17(20-7-3-4-8-20)15-11-21(9-10-23-15)16-13-5-1-2-6-14(13)18-12-19-16/h1-2,5-6,12,15H,3-4,7-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROYUONGTHFLDPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(=O)C2CN(CCO2)C3=NC=NC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[2-(pyrrolidine-1-carbonyl)morpholin-4-yl]quinazoline typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of appropriate precursors such as anthranilic acid derivatives with formamide or other suitable reagents.

    Introduction of the Morpholine Ring: The morpholine ring can be introduced via nucleophilic substitution reactions, where a suitable leaving group on the quinazoline core is replaced by a morpholine moiety.

    Attachment of the Pyrrolidine Ring: The pyrrolidine ring is often introduced through acylation reactions, where the morpholine-substituted quinazoline is reacted with pyrrolidine-1-carbonyl chloride under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of high-throughput screening for reaction conditions, as well as the implementation of continuous flow chemistry techniques to scale up the production process.

Chemical Reactions Analysis

Types of Reactions

4-[2-(pyrrolidine-1-carbonyl)morpholin-4-yl]quinazoline can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur, particularly at the quinazoline core and the morpholine ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in polar solvents like dimethylformamide (DMF).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline N-oxides, while reduction may produce partially or fully reduced derivatives.

Scientific Research Applications

4-[2-(pyrrolidine-1-carbonyl)morpholin-4-yl]quinazoline has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: This compound is studied for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: It is investigated for its potential therapeutic effects, including anticancer, antiviral, and anti-inflammatory activities.

    Industry: It can be used in the development of new materials with specific properties, such as polymers or catalysts.

Mechanism of Action

The mechanism of action of 4-[2-(pyrrolidine-1-carbonyl)morpholin-4-yl]quinazoline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. The exact pathways involved depend on the specific biological context and the target molecules.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Core Heterocycle Variations

Quinoline vs. Quinazoline Derivatives
  • 4-(6-Chloro-2-(pyrrolidin-1-yl)quinolin-4-yl)morpholine (): Structural Difference: Replaces quinazoline with a quinoline core. Impact: Quinoline’s single nitrogen in the bicyclic system reduces hydrogen-bonding capacity compared to quinazoline’s two nitrogens. The chloro substituent increases lipophilicity (ClogP ~3.2 vs.
Pyrimidine Derivatives
  • 4-{2-[2-(Morpholin-4-yl)pyrimidin-5-yl]ethyl}aniline (50b) (): Structural Difference: Pyrimidine core instead of quinazoline. The aniline group introduces nucleophilic reactivity, which could influence metabolic stability .

Substituent Modifications

Pyrrolidine-Carbonyl-Morpholine Group
  • Thiazole Derivatives (9a–9e) (): Structural Features: Retain the pyrrolidine-carbonyl-morpholine group but incorporate a thiazole-phenylamino-acetic acid backbone. Activity: Compounds 9a–9e exhibit moderate to excellent antibacterial activity (MIC: 2–32 µg/mL against S. aureus and E. coli). The morpholine and piperidine substituents in 9b and 9d enhance solubility compared to phenyl-piperazine in 9e .
  • Phenoxy-Linked Analogs (): Example: 2-(Morpholin-4-yl)-1-(2-{[4-(pyrrolidine-1-carbonyl)phenoxy]methyl}pyrrolidin-1-yl)ethan-1-one. Structural Difference: Ethanone linker replaces quinazoline. Impact: Reduced molecular weight (401.51 g/mol vs. ~425 g/mol for the target compound) may improve bioavailability but limit stacking interactions .

Physicochemical and Pharmacokinetic Properties

Compound Core Structure Molecular Weight (g/mol) ClogP* Key Substituents Biological Activity
Target Compound Quinazoline ~425 ~2.8 Pyrrolidine-carbonyl-morpholine N/A (Analog data inferred)
4-(6-Chloro-2-pyrrolidinylquinoline) Quinoline 347.87 ~3.2 Chloro, pyrrolidine Research applications
Thiazole Derivative 9b Thiazole 497.60 ~3.5 Morpholine, phenoxy MIC: 4 µg/mL (E. coli)
Phenoxy-Linked Analog (M739-1410) Ethanone 401.51 ~2.9 Pyrrolidine-carbonyl-phenoxy N/A (Screening compound)

*ClogP estimated using fragment-based methods.

Structure-Activity Relationships (SAR)

  • Quinazoline Core: Enhances π-π stacking and hydrogen bonding vs. quinoline or pyrimidine.
  • Morpholine Substitution : Improves water solubility; replacing morpholine with lipophilic groups (e.g., phenyl-piperazine in 9e) increases ClogP but may reduce clearance rates .
  • Pyrrolidine-Carbonyl Group : Critical for target engagement; removal or replacement (e.g., with acetyl in analogs) diminishes activity.

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